molecular formula C22H20N4O4 B2695102 N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899953-26-5

N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2695102
CAS No.: 899953-26-5
M. Wt: 404.426
InChI Key: WPHCVSYGQRYFFK-UHFFFAOYSA-N
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Description

N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholinopyridazine moiety linked to a benzo[d][1,3]dioxole-5-carboxamide structure, making it a unique molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the morpholinopyridazine intermediate, which is then coupled with a benzo[d][1,3]dioxole-5-carboxamide derivative. Common reagents used in these reactions include various acids, bases, and coupling agents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in various substituted phenyl or pyridazine derivatives.

Scientific Research Applications

N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-4-carboxamide
  • N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-6-carboxamide

Uniqueness

N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c27-22(16-4-6-19-20(13-16)30-14-29-19)23-17-3-1-2-15(12-17)18-5-7-21(25-24-18)26-8-10-28-11-9-26/h1-7,12-13H,8-11,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHCVSYGQRYFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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